3-Azepan-1-ylpyrrolidine-2,5-dione

描述

Contextualization within Pyrrolidine-2,5-dione and Azepane Chemical Space

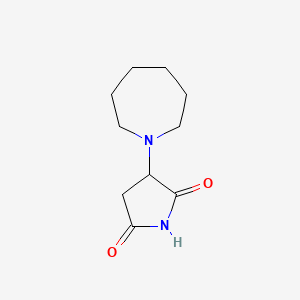

The chemical structure of 3-Azepan-1-ylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine-2,5-dione ring, also known as a succinimide (B58015) ring, to which a seven-membered saturated heterocyclic azepane ring is attached at the 3-position.

The pyrrolidine-2,5-dione scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.govnih.govfrontiersin.org This five-membered nitrogen heterocycle is a key feature in drugs with a wide range of applications, demonstrating the scaffold's versatility. nih.govnih.gov Its structure allows for three-dimensional diversity, which is crucial for effective interaction with biological targets. nih.gov

Similarly, the azepane ring, a seven-membered nitrogen-containing heterocycle, is an important structural motif in numerous natural products and synthetic pharmaceuticals. nyu.edunih.govresearchgate.net Azepane derivatives have demonstrated a wide array of pharmacological activities, and their structural flexibility is often a determining factor in their biological effects. lifechemicals.com The ability to introduce specific substituents to the azepane ring can influence its conformation, which is a critical aspect of modern drug design. lifechemicals.com

Rationale for Dedicated Academic Investigation of this compound

The rationale for a focused investigation of this compound stems from the well-established biological importance of its two core components. The pyrrolidine-2,5-dione ring system is a known pharmacophore with a broad spectrum of activities, and the substituent at its 3-position has been shown to be critical in modulating this activity. nih.gov By introducing an azepane ring at this position, a novel chemical entity is created that may exhibit unique or enhanced pharmacological properties.

The combination of these two scaffolds presents an opportunity to explore new chemical space and potentially develop novel therapeutic agents. The azepane moiety could influence the parent molecule's solubility, lipophilicity, and conformational flexibility, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Overview of Current Research Landscape Pertaining to Pyrrolidine-2,5-dione and Azepane Scaffolds

Research into pyrrolidine-2,5-dione derivatives is extensive, with studies exploring their potential as anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.govmdpi.comnih.gov For instance, derivatives with substitutions at the 3-position have been synthesized and evaluated for their inhibitory activity against various enzymes and their potential in treating diseases like tuberculosis. nih.govnih.gov The development of hybrid compounds based on the pyrrolidine-2,5-dione scaffold is an active area of research, aiming to create multi-target agents for complex diseases like epilepsy. researchgate.net

The azepane scaffold is also a hot topic in medicinal chemistry, with over 20 FDA-approved drugs containing this motif. nyu.edunih.gov Research has highlighted its importance in developing treatments for a variety of conditions, including cancer, Alzheimer's disease, and microbial infections. nih.govtandfonline.com The conformational diversity of the azepane ring is a key area of study, as it can be leveraged to design more potent and selective drugs. lifechemicals.com Recent research has focused on the synthesis of functionalized azepane derivatives and their evaluation as inhibitors of various protein targets. researchgate.net

Unaddressed Research Gaps and Opportunities Specific to this compound

Despite the extensive research on its individual components, there is a notable lack of dedicated studies on This compound . A comprehensive investigation into its synthesis, characterization, and biological activity is currently an open area for research.

Key unaddressed research areas include:

Synthesis: The development of an efficient and stereoselective synthesis for this compound is a primary research gap.

Biological Screening: A thorough evaluation of its biological activity across a range of assays is needed to identify its potential therapeutic applications. Based on the known activities of its parent scaffolds, promising areas for investigation include its potential as an anticonvulsant, anti-inflammatory, or neuroactive agent.

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the pyrrolidine-2,5-dione and azepane rings would be crucial to establish a clear SAR. This would involve synthesizing analogs with different substituents on both rings to understand how these changes affect biological activity.

Computational Modeling: In silico studies, such as molecular docking and dynamics simulations, could provide insights into its potential biological targets and binding modes, guiding further experimental work.

The exploration of this compound and its derivatives represents a significant opportunity to discover new chemical entities with novel biological activities. The foundation of knowledge on its constituent scaffolds provides a strong starting point for a rational and targeted investigation into this promising, yet underexplored, compound.

Structure

3D Structure

属性

IUPAC Name |

3-(azepan-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-7-8(10(14)11-9)12-5-3-1-2-4-6-12/h8H,1-7H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUONVXKFFCCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Azepan 1 Ylpyrrolidine 2,5 Dione

Retrosynthetic Analysis of the 3-Azepan-1-ylpyrrolidine-2,5-dione Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical.

The most evident disconnection is the C-N bond between the azepane ring and the pyrrolidine-2,5-dione nucleus at the C3 position. This bond is an amine linkage, suggesting its formation through the reaction of an amine (azepane) with a suitable electrophile on the succinimide (B58015) ring. This leads to two key precursors: azepane and a 3-substituted pyrrolidine-2,5-dione bearing a leaving group, such as a halogen (e.g., 3-bromopyrrolidine-2,5-dione).

A deeper retrosynthetic cut involves the disassembly of the pyrrolidine-2,5-dione ring itself. This five-membered imide ring is classically formed from a dicarboxylic acid or its anhydride (B1165640). This suggests that a substituted succinic acid derivative, specifically 2-(azepan-1-yl)succinic acid, could serve as a key intermediate. Cyclization of this precursor with an ammonia (B1221849) source would then yield the target molecule.

These disconnections form the basis for the forward synthetic strategies discussed below.

Classical Synthetic Approaches for Pyrrolidine-2,5-dione Ring Construction

The pyrrolidine-2,5-dione, or succinimide, ring is a well-known pharmacophore, and its synthesis is well-documented. researchgate.netresearchgate.net These methods can be adapted to construct the specific 3-substituted scaffold required for our target molecule.

Condensation Reactions and Cyclization Pathways

The most common method for forming a succinimide ring is the condensation of succinic acid or succinic anhydride with an amine. researchgate.netmdpi.com For N-substituted succinimides, a primary amine is heated with succinic anhydride, often in two steps. mdpi.combeilstein-archives.org First, the amine opens the anhydride ring to form a succinamic acid intermediate. Subsequent heating, often with a dehydrating agent like acetic anhydride or via thermal means, induces cyclization to the imide. mdpi.combeilstein-archives.org

An alternative one-pot method involves heating succinic acid directly with a primary amine in a high-boiling point solvent like water, which facilitates both amide formation and subsequent cyclization. researchgate.net For the synthesis of the parent pyrrolidine-2,5-dione (where the nitrogen is unsubstituted), heating succinic acid with an ammonia source like urea (B33335) or ammonium (B1175870) carbonate is effective.

In the context of this compound, these methods would be applied to a pre-functionalized succinic acid derivative, such as 2-(azepan-1-yl)succinic acid.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the required 3-substituted pyrrolidine-2,5-dione precursors is a critical step. One powerful strategy is the Michael addition of amines to maleimide (B117702). acs.org This reaction introduces an amino group at the 3-position of the succinimide ring. researchgate.netnih.gov Therefore, reacting maleimide directly with azepane could theoretically yield this compound. This approach is highly efficient for generating 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. researchgate.netnih.gov

Another approach involves starting with a pre-existing succinimide and functionalizing the C3 position. This is more challenging due to the relative inertness of the methylene (B1212753) groups. However, derivatives like 3,4-dihydroxypyrrolidine-2,5-dione can be synthesized and could potentially serve as precursors for further modification. nih.gov

The table below summarizes some classical approaches to the pyrrolidine-2,5-dione core.

| Method | Precursors | Conditions | Reference |

|---|---|---|---|

| Condensation/Cyclization | Succinic anhydride and a primary amine | Two steps: Ring opening followed by dehydration (e.g., heat, acetic anhydride) | beilstein-archives.org, mdpi.com |

| Direct Condensation | Succinic acid and a primary amine | Heating in hot water | researchgate.net |

| Michael Addition | Maleimide and an amine (e.g., azepane) | Solvent-based or mechanochemical reaction | researchgate.net, nih.gov |

| Dehydrogenative Coupling | Diols and amines | Manganese pincer complex catalysis | organic-chemistry.org |

Contemporary Synthetic Strategies for Azepane Ring Integration

The azepane ring, a seven-membered nitrogen heterocycle, is a common feature in bioactive molecules. acs.orgrsc.org Its construction can be challenging, but several modern synthetic methods have been developed.

Ring-Closing and Ring-Expansion Methodologies

Ring-closing strategies are a mainstay of heterocycle synthesis. For azepanes, this can involve intramolecular reactions of linear precursors. For example, intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can form the seven-membered ring. acs.orgnih.gov

Ring-expansion methodologies offer a powerful alternative for synthesizing azepanes. rsc.orgrsc.orgnih.gov A common approach is the expansion of a more readily available piperidine (B6355638) (six-membered ring) derivative. rsc.orgrsc.org For instance, reaction of a piperidine derivative bearing appropriate functional groups can induce a rearrangement to form the larger azepane ring with high stereoselectivity. rsc.orgrsc.org Another strategy involves the reaction of dihalocarbene species with N-protected tetrahydropyridines, which, after reductive amination, can trigger cyclopropane (B1198618) ring cleavage and expansion to functionalized azepanes. rsc.org

The table below outlines some modern strategies for azepane synthesis.

| Methodology | Key Transformation | Typical Precursors | Reference |

|---|---|---|---|

| Ring Expansion | Piperidine ring expansion | Di-substituted piperidines | rsc.org, rsc.org |

| Ring Expansion | Cyclopropane ring cleavage | Bicyclic halogenated aminocyclopropanes | rsc.org |

| Migration-Annulation | Formal 1,3-migration of hydroxy/acyloxy groups | α-imino rhodium carbenes | acs.org, nih.gov |

| Silyl-aza-Prins Cyclization | 7-endo cyclization | Allylsilyl amines and aldehydes | acs.org |

| Cross-Metathesis/Hydrogenation | Olefin cross-metathesis followed by reductive amination | Cyclic α-allyl-β-oxoesters and acrylonitrile | chemistryviews.org |

Stereoselective Synthesis of Azepane Moieties

Controlling stereochemistry is often crucial for biological activity. Several methods have been developed for the stereoselective synthesis of azepane derivatives. The piperidine ring expansion strategy can proceed with excellent diastereoselectivity, yielding stereochemically pure azepanes. rsc.orgrsc.org

Another powerful technique is the osmium-catalyzed tethered aminohydroxylation. acs.orgnih.gov This method allows for the creation of a new C-N bond with complete regio- and stereocontrol, leading to heavily hydroxylated azepane iminosugars. acs.orgnih.gov Similarly, the silyl-aza-Prins cyclization can provide trans-azepanes with high diastereoselectivity, influenced by the choice of Lewis acid catalyst and the steric demand of the substrates. acs.org These methods are essential for accessing specific, chirally pure azepane precursors that could be incorporated into the final target molecule.

Convergent and Divergent Synthetic Routes for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent approach, where key fragments of the molecule are synthesized separately and then joined, is often favored for its efficiency.

A highly probable convergent synthesis for this compound involves the aza-Michael addition of azepane to a maleimide precursor. This reaction directly forms the desired carbon-nitrogen bond at the 3-position of the pyrrolidine-2,5-dione core. The general mechanism for the Michael addition involves the nucleophilic attack of the amine (azepane) onto the β-carbon of the α,β-unsaturated carbonyl system of the maleimide. youtube.com

In contrast, a divergent synthetic approach would begin with a common intermediate that is then elaborated into a variety of derivatives, one of which could be this compound. For instance, one could start with 3-halopyrrolidine-2,5-dione and react it with a library of different amines, including azepane, to generate a range of 3-amino-substituted succinimides. This strategy is particularly useful in medicinal chemistry for creating compound libraries for screening purposes.

The efficiency of the aza-Michael addition for the synthesis of 3-aminopyrrolidine-2,5-dione derivatives is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of compounds analogous to this compound, various solvents have been employed, ranging from polar protic solvents like alcohols to aprotic solvents like dichloromethane (B109758) (DCM) and toluene. researchgate.netmdpi.com The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

Catalysis can also play a crucial role. While the aza-Michael addition can proceed without a catalyst, particularly with reactive amines, bases or acids can be used to enhance the reaction rate. For instance, weak bases can deprotonate the amine, increasing its nucleophilicity.

The table below illustrates potential reaction conditions for the synthesis of 3-aminopyrrolidine-2,5-diones via aza-Michael addition, which could be adapted for the synthesis of this compound.

Table 1: Representative Reaction Conditions for Aza-Michael Addition

| Amine | Maleimide | Solvent | Catalyst | Temperature | Yield (%) |

| Benzylamine | N-phenylmaleimide | Ethanol (B145695) | None | Room Temp | High |

| Morpholine | Maleimide | Dichloromethane | Triethylamine | Room Temp | Good |

| Aniline | N-ethylmaleimide | Toluene | Acetic Acid | 60 °C | Moderate |

This table is illustrative and based on general procedures for the synthesis of related compounds. Actual yields for this compound would require experimental verification.

Beyond the conventional aza-Michael addition, other synthetic pathways can be envisioned for the construction of this compound. One such approach involves the [3+2] cycloaddition reaction. mdpi.com This method could utilize a glycine-derived azomethine ylide which reacts with a suitable dipolarophile to construct the pyrrolidine (B122466) ring. Subsequent modifications would be necessary to install the dione (B5365651) functionality and the azepane substituent.

Another potential route starts from anthranilic acid derivatives, which can be converted into quinazolinones and subsequently reacted with anhydrides like succinic anhydride to form pyrrolidine-2,5-dione structures. researchgate.net Adapting this multi-step sequence for the synthesis of the target compound would represent a novel, albeit more complex, pathway.

Furthermore, the functionalization of a pre-formed pyrrolidine-2,5-dione ring is a viable strategy. For instance, the synthesis could commence with a 3-substituted pyrrolidine-2,5-dione that can be converted to a leaving group, followed by nucleophilic substitution with azepane.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. For the synthesis of this compound and its analogs, several green approaches can be considered.

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, has been successfully applied to the aza-Michael reaction of maleimides. researchgate.net This solvent-free approach significantly reduces waste and can lead to higher yields and shorter reaction times.

The use of environmentally benign solvents is another key aspect of green chemistry. For the aza-Michael addition, the possibility of using water or ethanol instead of chlorinated solvents like dichloromethane would be a significant improvement in the environmental profile of the synthesis. google.com

Catalysis with recyclable or heterogeneous catalysts also aligns with green chemistry principles. The use of clay minerals or alumina-supported amino acids as catalysts for the Michael addition of aldehydes to maleimides has been reported, offering a pathway towards more sustainable catalytic systems. rsc.org

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches in Pyrrolidine-2,5-dione Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Advantage |

| Solvent-Free Reactions | Mechanochemical aza-Michael addition | Reduced waste, faster reaction |

| Use of Safer Solvents | Water or ethanol as reaction medium | Lower toxicity and environmental impact |

| Catalysis | Heterogeneous or recyclable catalysts | Ease of separation, catalyst reuse |

Chemical Reactivity and Derivatization of 3 Azepan 1 Ylpyrrolidine 2,5 Dione

Electrophilic and Nucleophilic Reactivity of the Pyrrolidine-2,5-dione Moiety

The pyrrolidine-2,5-dione ring, a succinimide (B58015) derivative, is a critical functional group in many organic and medicinal compounds. researchgate.net Its reactivity is characterized by the presence of an imide nitrogen and two electrophilic carbonyl carbons.

The nitrogen atom of the pyrrolidine-2,5-dione moiety is part of an imide functional group. While less basic than a typical amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl groups, it still possesses a lone pair of electrons and can act as a nucleophile. The acidity of the N-H proton allows for deprotonation under basic conditions, forming an imide anion. This anion is a potent nucleophile that can participate in various substitution reactions.

In the crystal structure of the parent pyrrolidine-2,5-dione, molecules are connected through intermolecular N-H···O hydrogen bonds, highlighting the proton-donating ability of the imide hydrogen. researchgate.net This nitrogen can be alkylated, arylated, or acylated, providing a straightforward method for introducing a wide variety of substituents. For instance, N-substituted pyrrolidine-2,5-diones can be synthesized through the reaction of the corresponding amine with succinic anhydride (B1165640), followed by cyclization.

The carbon atoms of the pyrrolidine (B122466) ring, particularly those alpha to the carbonyl groups (C3 and C4), are susceptible to functionalization. The protons on these carbons are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups.

Recent research has focused on the direct C-H functionalization of pyrrolidines, which offers an efficient way to synthesize substituted derivatives. rsc.org For example, redox-neutral α-C–H arylation of pyrrolidines has been achieved using quinone monoacetals as oxidizing agents. rsc.org While these methods often apply to the parent pyrrolidine ring, the principles can be extended to the pyrrolidine-2,5-dione system, where the carbonyl groups further activate the adjacent C-H bonds for deprotonation and subsequent functionalization. The stereochemistry of these reactions is crucial, as the introduction of substituents can create chiral centers, leading to different diastereomers with potentially different biological activities. nih.gov

Reactivity of the Azepane Moiety

Azepane, a seven-membered saturated heterocycle containing nitrogen, is a common scaffold in various pharmaceutical drugs. wikipedia.org Its reactivity is primarily centered on the secondary amine nitrogen, but the ring carbons also offer sites for modification.

The azepane ring is a flexible seven-membered ring that can exist in multiple conformations, such as chair and boat forms. slideshare.net Any transformation that introduces substituents or alters the ring structure must consider the resulting stereochemistry. The synthesis of stereochemically well-defined azepane derivatives is an area of significant research interest. nih.gov

Methods like piperidine (B6355638) ring expansion have been developed to produce diastereomerically pure azepane derivatives with high stereoselectivity and regioselectivity. rsc.org Similarly, osmium-catalyzed tethered aminohydroxylation has been used for the stereoselective synthesis of highly hydroxylated azepane derivatives. acs.org These transformations highlight the importance of controlling the spatial arrangement of functional groups on the azepane ring, which can be critical for molecular recognition and biological activity. For example, in the synthesis of substituted oxo-azepines, nOe correlations were used to assign the stereochemistry at the newly functionalized centers. nih.gov

In the context of 3-Azepan-1-ylpyrrolidine-2,5-dione, the azepane nitrogen is tertiary, linking the azepane ring to the pyrrolidine-2,5-dione moiety. This prevents direct N-alkylation or N-acylation reactions that are typical for secondary amines like the parent azepane. wikipedia.org However, the nitrogen's lone pair can still participate in reactions, for example, by forming salts with acids or coordinating to metal centers.

Functionalization of the azepane ring's carbon atoms can be achieved through various synthetic strategies. Ring-expansion reactions of smaller rings, such as 2-vinyl pyrrolidines, can lead to functionalized azepanes. researchgate.net Domino reactions involving vinylaziridines have also been employed to create functionalized pyrrolidines, and similar principles could potentially be adapted for azepane synthesis. mdpi.com The development of methods for late-stage oxidation of tetrahydroazepines provides access to densely functionalized oxo-azepines, demonstrating the feasibility of modifying the carbon skeleton of the azepane ring. nih.gov

Formation of Complex Hybrid Structures and Analogs

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. mdpi.com The structure of this compound is itself a hybrid, and it serves as a scaffold for the creation of even more complex structures and analogs.

By modifying either the pyrrolidine-2,5-dione or the azepane moiety, a library of analogs can be generated. For example, an analog named 1-[5-(Azepan-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione has been identified, which retains the core structure but incorporates a different linker. epa.gov The synthesis of various azepine and azepane derivatives often involves the ring expansion of five or six-membered rings, showcasing a common strategy for generating structural diversity. researchgate.netresearchgate.net These methods can be employed to create novel hybrid molecules where the this compound core is fused or linked to other biologically active motifs, such as quinolines or nanographenes. researchgate.netresearchgate.net

Reaction Mechanism Studies and Mechanistic Pathways

Detailed mechanistic studies for the derivatization of this compound are not readily found in peer-reviewed literature. General principles of organic chemistry suggest that reactions would involve the functional groups present: the succinimide ring and the tertiary amine of the azepane moiety. For related pyrrolidinedione compounds, reaction pathways often involve the acidity of the N-H proton of the succinimide ring or the susceptibility of the carbonyl carbons to nucleophilic attack.

In the broader context of similar heterocyclic systems, such as the reaction of 3-pyrroline-2-one (B142641) with aliphatic amines, computational studies have suggested that the reaction proceeds via a pathway where kinetic selectivity is more dominant than thermodynamic selectivity in determining the major product. fluorochem.co.uk These studies also point to the potential for intramolecular hydrogen bonding to stabilize intermediates. fluorochem.co.uk However, without specific experimental or computational data for this compound, these remain theoretical considerations for this particular compound.

Quantitative data regarding the kinetic and thermodynamic parameters of reactions involving this compound are not available in the public domain. Such studies are crucial for understanding reaction rates, equilibrium positions, and for optimizing synthetic procedures. For a related three-component reaction to synthesize substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the initial step is proposed to be an acid-catalyzed condensation. fluorochem.co.uk This highlights that kinetic and thermodynamic aspects are influenced by reaction conditions. The absence of this fundamental data for this compound represents a significant gap in the understanding of its chemical behavior.

Table 1: Summary of Available Data on Kinetic and Thermodynamic Considerations for this compound

| Parameter | Value | Source |

| Kinetic Data | Not Available | - |

| Thermodynamic Data | Not Available | - |

This table is illustrative of the lack of specific data for the target compound.

The use of catalysts in the derivatization of pyrrolidinedione structures is a common strategy to enhance reaction rates and control stereochemistry. For instance, acid catalysis is often employed in condensation reactions involving related pyrrolinone structures. fluorochem.co.uk However, specific examples of catalytic derivatization of this compound are not reported in the scientific literature. The presence of the basic azepane ring within the molecule could influence its behavior in both acid and base-catalyzed reactions, potentially acting as an internal catalyst or interacting with external catalysts. Without dedicated studies, the role of catalysis in the transformation of this specific compound remains an area for future investigation.

Table 2: Potential Catalytic Approaches for Derivatization (Based on Related Compounds)

| Catalytic Method | Potential Application | Reference (for related compounds) |

| Acid Catalysis | Condensation Reactions | fluorochem.co.uk |

| Base Catalysis | Reactions involving the succinimide N-H | General Organic Chemistry Principles |

| Organocatalysis | Enantioselective functionalization | General field of asymmetric synthesis |

This table presents hypothetical applications based on the chemistry of similar compounds, as direct data for this compound is unavailable.

Advanced Structural Characterization and Elucidation of 3 Azepan 1 Ylpyrrolidine 2,5 Dione and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of 3-Azepan-1-ylpyrrolidine-2,5-dione. Methods such as NMR, mass spectrometry, and infrared spectroscopy each provide unique and complementary pieces of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound. While specific spectral data for this exact compound is not widely published, expected chemical shifts and coupling patterns can be inferred from the parent succinimide (B58015) structure and its various derivatives. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the pyrrolidine-2,5-dione core and the azepane ring. The succinimide ring protons typically present a complex splitting pattern. The single proton at the C3 position (methine) would likely appear as a multiplet due to coupling with the adjacent C4 methylene (B1212753) protons. These C4 protons are diastereotopic and would be expected to appear as two separate multiplets, each coupled to the C3 proton and to each other. The azepane ring protons would present as a series of broad, overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The most downfield signals would correspond to the two carbonyl carbons (C2 and C5) of the succinimide ring, a characteristic feature of this moiety. nih.govmarioschubert.ch The methine carbon (C3) and methylene carbon (C4) of the pyrrolidine (B122466) ring would appear in the aliphatic region, along with the six methylene carbons of the azepane ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the proton and carbon signals, especially for the complex spin systems of the pyrrolidine and azepane rings. marioschubert.chresearchgate.net Long-range H-C correlation experiments can further confirm the connectivity between the two ring systems. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on analogous structures. Actual values may vary.

Interactive Table: Expected NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2, C5 (Carbonyls) | - | ~175-180 | Characteristic downfield shift for imide carbonyls. nih.gov |

| C3 (Methine) | ~3.0-3.5 | ~45-55 | Multiplet, coupled to C4 protons. |

| C4 (Methylene) | ~2.7-3.2 | ~35-45 | Two distinct multiplets expected. |

| Azepane CH₂ (adjacent to N) | ~2.5-3.0 | ~50-60 | Broad multiplets. |

| Azepane CH₂ (other) | ~1.5-1.9 | ~25-35 | Overlapping broad multiplets. |

| NH (Imide) | ~8.0-11.0 | - | Broad singlet, may exchange with D₂O. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (Molecular Weight: 196.25 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₁₆N₂O₂). sigmaaldrich.commdpi.com

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve characteristic cleavages of both the succinimide and azepane rings. Key fragmentation pathways could include:

Loss of the azepane moiety: Cleavage of the C-N bond connecting the two rings.

Ring-opening of the succinimide core: Fission of the C-C and C-N bonds within the pyrrolidine-2,5-dione structure.

Cleavage within the azepane ring: Producing a series of smaller charged fragments.

The combination of NMR and MS data provides a powerful and orthogonal approach to structural verification. marioschubert.ch

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for identifying key functional groups. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the cyclic imide group. researchgate.net Two distinct and strong carbonyl (C=O) stretching bands are expected, typically found in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the imide would appear as a broad band around 3200 cm⁻¹. C-H stretching and bending vibrations from the aliphatic rings would be observed in their usual regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated cyclic imides like this compound are not strong chromophores and are generally expected to exhibit only weak absorptions in the far UV region (around 200-220 nm), corresponding to n→π* transitions of the carbonyl groups. researchgate.net The absence of significant absorption in the near-UV and visible range indicates the lack of extended conjugation in the molecule.

Crystallographic Studies of this compound and its Cocrystals/Complexes

Crystallographic studies provide definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a crystal structure for this compound is not publicly documented, extensive data exists for the parent pyrrolidine-2,5-dione (succinimide), which serves as an excellent model for the core framework. researchgate.netnih.gov

The parent succinimide crystallizes in the orthorhombic space group Pbca, with the five-membered ring being nearly planar. nih.gov In the crystal lattice, molecules are linked into dimers by N-H···O hydrogen bonds. researchgate.net

For this compound, the introduction of the bulky and flexible azepane group at the C3 position would significantly influence the molecular conformation and crystal packing. It is likely that the five-membered pyrrolidine ring would deviate from planarity, adopting an "envelope" conformation, as observed in other C3-substituted succinimide derivatives. nih.gov The azepane ring itself exists in multiple low-energy chair and boat conformations, and the crystallographically observed form would be the one that allows for the most stable packing arrangement in the solid state. Single-crystal X-ray diffraction would be the definitive method to determine this absolute configuration and preferred conformation.

Interactive Table: Crystallographic Data for Parent Pyrrolidine-2,5-dione

| Parameter | Value nih.gov |

|---|---|

| Formula | C₄H₅NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| V (ų) | 904.00 (8) |

| Z | 8 |

Solid-State Characterization Techniques

A comprehensive solid-state characterization is crucial in pharmaceutical sciences to understand properties like polymorphism, stability, and purity. scielo.br

X-ray Powder Diffraction (XRPD): XRPD is a primary tool for the characterization of polycrystalline materials. units.it For this compound, XRPD would serve as a fingerprint for a specific crystalline form (polymorph). It is used to assess batch-to-batch consistency, detect crystalline impurities, and study phase transitions. units.itnih.gov

Thermal Analysis (DSC and TGA):

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of the compound. The presence of multiple melting peaks could indicate polymorphism or the presence of impurities. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is essential for identifying the presence of bound solvents (solvates) or water (hydrates) and for assessing the thermal stability of the compound before decomposition. scielo.br

These solid-state techniques collectively provide a thorough profile of the bulk material, which is complementary to the single-molecule information obtained from spectroscopy and single-crystal diffraction.

Interactive Table: Summary of Solid-State Characterization Techniques

| Technique | Information Obtained | Application for this compound |

|---|---|---|

| X-ray Powder Diffraction (XRPD) | Crystalline phase identification, polymorphism, crystallinity. units.it | Fingerprinting the crystalline form, quality control. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, purity, polymorphism. nih.gov | Determination of melting temperature and purity assessment. |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvates/hydrates. scielo.br | Assessing thermal decomposition temperature and checking for bound solvent. |

Chiroptical Methods for Stereochemical Assignment

Optical Rotatory Dispersion measures the change in the angle of plane-polarized light as a function of wavelength. youtube.com Chiral molecules will rotate the plane of polarized light, and the direction and magnitude of this rotation provide critical information about the molecule's stereochemistry. A key phenomenon observed in ORD is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect (positive or negative) can be directly correlated to the absolute configuration of the stereocenter(s). youtube.com

Circular Dichroism, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum plots the difference in absorption (ΔA) against the wavelength. Similar to ORD, the presence of chromophores within the molecule is necessary to obtain a CD spectrum. The resulting CD bands, characterized by their sign (positive or negative) and intensity, are unique for each enantiomer and can be used to elucidate the absolute configuration by comparing experimental data with theoretical calculations or with the spectra of compounds with known stereochemistry. mtoz-biolabs.com

For pyrrolidine-2,5-dione derivatives, the carbonyl groups of the succinimide ring act as chromophores, giving rise to characteristic signals in both ORD and CD spectra. The position and sign of the Cotton effects and CD bands are influenced by the nature and spatial orientation of the substituent at the chiral center (C3).

While experimental data for the target compound is absent, the principles of chiroptical analysis can be illustrated with data from related chiral succinimide derivatives. The following table provides hypothetical chiroptical data for a pair of enantiomeric 3-substituted pyrrolidine-2,5-diones, illustrating how such data is typically presented and utilized for stereochemical assignment.

| Compound | Enantiomer | Specific Rotation [α]D (c, solvent) | Circular Dichroism (CD) λmax [nm] (Δε) |

| 3-Phenylpyrrolidine-2,5-dione | (R) | +55.2 (1.0, CHCl3) | 215 (+10.5), 260 (-2.1) |

| 3-Phenylpyrrolidine-2,5-dione | (S) | -54.9 (1.0, CHCl3) | 215 (-10.3), 260 (+2.2) |

| 3-Methylpyrrolidine-2,5-dione | (R) | +12.5 (0.5, MeOH) | 210 (+3.8) |

| 3-Methylpyrrolidine-2,5-dione | (S) | -12.3 (0.5, MeOH) | 210 (-3.7) |

Note: The data in this table is illustrative and based on typical values for related compounds. It is not experimental data for the named compounds.

The determination of the absolute configuration of a novel chiral pyrrolidine-2,5-dione derivative would typically involve the synthesis of a racemic mixture, followed by chiral resolution to separate the enantiomers. The chiroptical properties of each enantiomer would then be measured and compared. Computational methods, such as time-dependent density functional theory (TD-DFT), can also be employed to calculate theoretical CD spectra for each possible enantiomer. By comparing the calculated spectra with the experimental data, the absolute configuration can be assigned with a high degree of confidence. frontiersin.org

Computational Chemistry and Molecular Modeling of 3 Azepan 1 Ylpyrrolidine 2,5 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.gov These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of 3-Azepan-1-ylpyrrolidine-2,5-dione is characterized by the interplay between the electron-withdrawing succinimide (B58015) ring and the electron-donating azepane moiety. DFT calculations are commonly used to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbhu.ac.in

The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would likely involve the nitrogen atom of the azepane ring. The LUMO, conversely, is expected to be distributed over the electron-deficient pyrrolidine-2,5-dione (succinimide) core, particularly around the two carbonyl groups. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. ajchem-a.com

For similar 1-substituted-pyrrolidine-2,5-dione derivatives, DFT studies have shown that the nature of the substituent significantly influences the FMO energies. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations for a Substituted Pyrrolidine-2,5-dione Analog Note: This data is illustrative for a related compound class, as specific experimental values for this compound are not publicly available.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A measure of chemical reactivity and electronic excitation energy. |

This interactive table provides representative values derived from studies on analogous structures. The exact values for this compound would require specific DFT calculations.

Quantum chemical calculations can predict the most likely sites for nucleophilic and electrophilic attack, guiding the understanding of potential metabolic transformations or chemical reactions. The molecular electrostatic potential (MEP) map is a valuable tool in this regard, visualizing the electron density distribution. bhu.ac.in For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, marking them as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the azepane ring.

Transition state analysis, another application of DFT, allows for the calculation of activation energy barriers for specific reactions. This can be used to compare the feasibility of different reaction pathways, such as hydrolysis of the imide ring or reactions involving the azepane substituent. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

The compound this compound possesses considerable conformational flexibility, primarily due to the seven-membered azepane ring and the rotatable bond connecting it to the pyrrolidine (B122466) core. Molecular dynamics (MD) simulations are the method of choice for exploring the conformational landscape of such flexible molecules over time. mdpi.comnih.gov

An MD simulation treats the molecule as a system of atoms whose movements are governed by a classical force field. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to identify the most stable, low-energy conformations and the transitions between them. nih.gov For this specific compound, MD simulations would reveal the preferred puckering conformations of the azepane ring (e.g., chair, boat, twist-boat) and the rotational preferences around the N-C bond linking the two ring systems. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. mdpi.com The radius of gyration (Rg) can be calculated from the simulation trajectory to assess the compactness of the molecule over time. nih.gov

Ligand-Based and Structure-Based Design Principles

In the context of drug discovery, computational methods are used to design and optimize lead compounds. nih.govslideshare.net Both ligand-based and structure-based approaches are applicable to derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based design approach that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov This method relies on the principle that structural similarity often leads to similar biological properties. nih.gov

To build a QSAR model for this class of compounds, a series of this compound analogs would be synthesized and tested for a specific biological activity. Molecular descriptors (e.g., electronic, steric, hydrophobic properties) would then be calculated for each analog. Statistical methods are used to generate a mathematical equation that links these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds, guiding further optimization efforts. nih.gov

Table 2: Hypothetical QSAR Data for a Series of Pyrrolidine-2,5-dione Analogs Note: This table is a hypothetical representation to illustrate the QSAR concept.

| Compound | Substituent at Position 3 | LogP (Descriptor) | Electronic Parameter (Descriptor) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1 | Azepan-1-yl | 2.1 | -0.15 | 10.5 | 10.2 |

| 2 | Piperidin-1-yl | 1.8 | -0.12 | 15.2 | 14.8 |

| 3 | Morpholin-4-yl | 1.5 | -0.05 | 25.1 | 25.5 |

| 4 | 4-Methylpiperazin-1-yl | 1.9 | -0.20 | 8.3 | 8.7 |

This interactive table illustrates how molecular descriptors are correlated with biological activity in a QSAR study. The model generated from such data helps in prioritizing which new compounds to synthesize.

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or enzyme. nih.gov Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a target. nih.govplos.org

For this compound, a docking study would involve placing the molecule into the binding pocket of a chosen theoretical target, such as Tumor Necrosis Factor α (TNF-α), a target for which other pyrrolidine-2,5-dione derivatives have been investigated. nih.govresearchgate.net The docking algorithm samples numerous orientations and conformations of the ligand, scoring them based on how well they fit geometrically and energetically. researchgate.net

The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The carbonyl oxygens of the pyrrolidine-2,5-dione ring are potent hydrogen bond acceptors.

Hydrophobic Interactions: The aliphatic carbons of the azepane and pyrrolidine rings can form favorable hydrophobic contacts with nonpolar residues in the binding site.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to observe any induced-fit conformational changes in the protein or ligand upon binding. nih.gov

Mechanistic Biological Interactions of 3 Azepan 1 Ylpyrrolidine 2,5 Dione in Vitro and Cellular Level Only

Exploration of Potential Biological Targets

Extensive literature searches did not yield specific data on the direct biological targets of 3-Azepan-1-ylpyrrolidine-2,5-dione. Research has been conducted on structurally related pyrrolidine-2,5-dione derivatives, which suggests potential areas of investigation for the title compound.

Enzyme Inhibition Studies (in vitro)

No specific in vitro enzyme inhibition studies for this compound have been reported in the available scientific literature. However, the broader class of pyrrolidine-2,5-dione derivatives has been investigated for inhibitory activity against various enzymes. For instance, certain derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX), with some showing selectivity for COX-2. ebi.ac.uk Other related compounds have demonstrated inhibitory effects on aromatase and carbonic anhydrase. nih.govresearchgate.net A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were found to be potent inhibitors of the enoyl acyl carrier protein reductase (ENR) InhA from Mycobacterium tuberculosis. nih.gov These findings suggest that this compound could potentially exhibit inhibitory activity against these or other enzymes, though dedicated studies are required for confirmation.

Receptor Binding Assays (in vitro)

There is currently no publicly available data from in vitro receptor binding assays for this compound. The succinimide (B58015) core, a key feature of the molecule, is present in various compounds with diverse biological activities, some of which involve receptor interactions. nih.gov For example, certain succinimide derivatives have been explored as ligands for 5-HT receptors. nih.gov However, without specific experimental data, the receptor binding profile of this compound remains unknown.

Protein-Ligand Interaction Characterization (e.g., biophysical methods)

No studies utilizing biophysical methods to characterize the interaction between this compound and any protein target have been found in the reviewed literature. Such studies, for instance using techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, would be necessary to elucidate the specific molecular interactions and binding kinetics with potential protein targets. For related pyrrolidine-2,5-dione derivatives, docking simulations have been used to support observed enzyme inhibition, for example, with cyclooxygenase isoforms. ebi.ac.uk

Cellular Pathway Modulation Studies (in cell lines)

Specific studies on the effects of this compound on cellular pathways are not available. The biological activity of the broader class of pyrrolidine-2,5-dione and succinimide derivatives has been documented in various cellular contexts. nih.govnih.gov

Effects on Gene Expression and Protein Levels

Information regarding the effects of this compound on gene expression and protein levels in cell lines is not present in the current body of scientific literature. Research on other pyrrolidine-2,5-dione compounds has indicated potential for modulating protein levels, for instance, in the context of inflammation by affecting enzymes like COX. ebi.ac.uk

Analysis of Intracellular Signaling Cascades

There are no available studies that analyze the impact of this compound on intracellular signaling cascades. Understanding how this compound might affect signaling pathways would require dedicated cellular studies, such as reporter gene assays or phosphoproteomic analyses, which have not yet been published.

Applications as Molecular Probes in Biological Systems

There is currently no available scientific literature detailing the use of this compound as a molecular probe in biological systems.

Investigation of Stereochemical Influence on Biological Interaction

There is currently no available scientific literature that investigates the influence of stereochemistry on the biological interactions of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Azepan 1 Ylpyrrolidine 2,5 Dione Analogs

Systematic Modification of the Pyrrolidine-2,5-dione Moiety

The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a critical pharmacophore in a multitude of biologically active compounds, including well-established anticonvulsant drugs. nih.govnih.gov Modifications to this core structure have been extensively studied to understand their impact on activity.

Research has shown that substitution at the 3-position of the pyrrolidine-2,5-dione ring is a key determinant of anticonvulsant activity. researchgate.net For instance, the introduction of various substituents, such as alkyl or spirocyclic systems, directly influences the pharmacological profile. Studies on 3-substituted-N-(2-pyridinyl)pyrrolidine-2,5-diones revealed that 3,3-dialkyl derivatives and compounds with a spiro-fused 3-methylcyclohexane ring at this position were particularly active in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net

Furthermore, the nature of the substituent at the imide nitrogen (N-1 position) is crucial. While the parent compound has an azepane ring at the 3-position, many SAR studies focus on N-substituted analogs. For example, replacing the nitrogen proton with aryl groups to create N-arylsuccinimides has been a common strategy. researchgate.net In the context of anticonvulsant activity, the presence of an N-benzyl or N-phenyl group, often with specific substitution patterns on the aromatic ring, has been found to be favorable. researchgate.net

Hybrid molecules have also been designed by integrating structural features of known antiepileptic drugs (AEDs) like ethosuximide (B1671622), levetiracetam, and lacosamide (B1674222) onto the pyrrolidine-2,5-dione scaffold. nih.govsemanticscholar.org These efforts have led to compounds with a broader spectrum of activity and improved safety profiles compared to the parent drugs. nih.gov The data suggest that the succinimide core is essential for interacting with biological targets, which are often neuronal voltage-sensitive ion channels. nih.govresearchgate.net

Table 1: Effect of Pyrrolidine-2,5-dione Ring Substitution on Anticonvulsant Activity

| Modification | Position | Example Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Alkylation | C-3 | 3,3-dimethyl | Increased anticonvulsant potency in MES/scPTZ tests. | researchgate.net |

| Spirocyclization | C-3 | Spiro-methylcyclohexane | High activity in anticonvulsant screens. | researchgate.net |

| Aryl Substitution | N-1 | Phenyl, Benzyl | Often favorable for activity, dependent on aryl substitution. | researchgate.net |

Systematic Modification of the Azepane Moiety

In a broader context of cyclic imide derivatives, altering the cycloalkyl ring fused or attached to the core structure has been a key strategy. Studies on 2-azaspiro[4.5]decane-1,3-diones (analogs with a spiro-cyclohexane) and 3-azaspiro[5.5]undecane-2,4-diones (analogs with a spiro-piperidine) have been conducted. researchgate.net The results indicated that the anticonvulsant activity was highly dependent on the size and substitution pattern of this ring system. For instance, changing the substitution mode of the aromatic ring attached to the imide nitrogen, as well as the nature of the spacer between the imide and the aromatic system, led to significant variations in activity. researchgate.net

One study systematically replaced the spiro-cyclohexane ring with a hexahydro-1H-isoindole-1,3(2H)-dione core, which was identified as a particularly favorable modification for anticonvulsant activity. nih.gov This highlights that both the ring size (moving from a seven-membered azepane to a six-membered piperidine (B6355638) or cyclohexane) and its fusion pattern (spiro vs. fused) are critical parameters for optimization.

Linker Chemistry and Conformational Flexibility

The direct N-C bond between the azepane nitrogen and the C-3 position of the pyrrolidine-2,5-dione ring provides a degree of conformational restriction. The flexibility of the seven-membered azepane ring, combined with the relative orientation it adopts with respect to the succinimide plane, defines the three-dimensional shape of the molecule. This conformation is critical for its interaction with biological targets.

While direct modification of this single-bond "linker" is not feasible without fundamentally changing the core structure, the concept of a linker can be extended to the spacer between the succinimide core and other functional groups in related analogs. For example, in a series of N-substituted analogs, the type of spacer between the imide nitrogen and an aromatic system was found to be a critical factor for anticonvulsant activity. researchgate.net

In the development of activity-based probes, various linkers connecting the succinimide reactive group to a reporter tag were investigated. thieme-connect.com Probes featuring an N-arylsulfonyl linker were found to be effective in labeling serine proteases, while those with simple methylene (B1212753) or polyethylene (B3416737) glycol linkers were not. thieme-connect.com This suggests that the nature of the group attached to the imide nitrogen dramatically influences reactivity and target engagement, likely by affecting the electronic properties and steric presentation of the succinimide warhead. thieme-connect.com

Influence of Substituent Effects on Chemical Reactivity and Biological Interactions

Substituents on both the pyrrolidine-2,5-dione and the azepane moieties can exert significant electronic and steric effects, which in turn modulate chemical reactivity and biological interactions. The succinimide ring itself is a reactive group, capable of acting as a covalent inhibitor of enzymes like serine proteases through nucleophilic attack on one of its carbonyl carbons. thieme-connect.comresearchgate.net

The reactivity of the succinimide can be tuned by the substituent on the imide nitrogen. The introduction of an N-arylsulfonyl group, for example, renders the succinimide sufficiently reactive to label proteins in complex cellular lysates. thieme-connect.comresearchgate.net This increased reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the carbonyl carbons more electrophilic.

In the context of anticonvulsant activity, the presence of specific substituents on an N-phenyl ring of related succinimide analogs, such as methyl or trifluoromethyl groups, has a marked effect on potency. researchgate.net These substituents can influence the molecule's ability to bind to targets like voltage-sensitive sodium channels, a key mechanism for many anticonvulsants. nih.govresearchgate.net The position of these substituents is also critical, indicating that precise steric and electronic properties are required for optimal interaction with the receptor binding pocket. researchgate.net

Table 2: Influence of Substituents on Molecular Properties and Activity

| Substituent Type | Location | Example | Influence | Reference |

|---|---|---|---|---|

| Electron-withdrawing | Imide Nitrogen | N-arylsulfonyl | Increases electrophilicity and reactivity of the succinimide ring. | thieme-connect.comresearchgate.net |

| Halogen | N-Aryl ring | 4-Chloro | Modulates anticonvulsant activity, suggesting specific electronic/steric requirements. | researchgate.net |

| Alkyl | N-Aryl ring | Methyl | Position-dependent effects on anticonvulsant potency. | researchgate.net |

Derivation of Structure-Activity Hypotheses for the Chemical Compound

Based on extensive studies of succinimide analogs, a general structure-activity hypothesis for anticonvulsant activity has emerged. This model emphasizes the necessity of a specific pharmacophore, which includes the succinimide ring as a central component. researchgate.netdoaj.org

The key elements of the hypothesis are:

A Central Lipophilic Core: The core structure, often containing the succinimide ring, must possess a certain degree of lipophilicity to cross the blood-brain barrier and access targets within the central nervous system. doaj.org

Hydrogen Bonding Capability: The carbonyl groups of the succinimide ring are crucial as they can act as hydrogen bond acceptors, facilitating interactions with receptor sites. doaj.org

Specific Substituent Pattern: The presence and nature of substituents at the N-1 and C-3 positions of the succinimide ring are critical for modulating potency and the spectrum of activity. A bulky, lipophilic group at C-3 is often favored. researchgate.netresearchgate.net For N-substituted analogs, an aromatic or other specific moiety is required, with its substitution pattern fine-tuning the activity. researchgate.net

Future Directions and Emerging Research Avenues for 3 Azepan 1 Ylpyrrolidine 2,5 Dione

Development of Advanced Synthetic Methodologies

The synthesis of pyrrolidine-2,5-dione derivatives has traditionally relied on established methods. However, the demand for greater molecular diversity, stereochemical control, and efficiency is driving the development of more advanced synthetic strategies.

Future efforts are likely to focus on:

Stereoselective Synthesis: Many biologically active pyrrolidine-containing drugs are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Future synthetic work will increasingly focus on stereoselective methods to produce enantiomerically pure pyrrolidine-2,5-diones. nih.gov This involves the use of chiral catalysts, auxiliaries, and starting materials, such as proline and its derivatives. nih.gov

Hybrid Compound Synthesis: A growing trend in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores into a single entity. This approach can lead to compounds with broader activity spectra or novel mechanisms of action. nih.gov For the pyrrolidine-2,5-dione class, this involves attaching fragments of known drugs, such as ethosuximide (B1671622) or levetiracetam, to create hybrid anticonvulsants. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly generating libraries of complex molecules from simple starting materials in a single step. The development of novel MCRs for the synthesis of highly substituted pyrrolidine-2,5-diones is an active area of research that promises to accelerate the discovery of new drug candidates.

Catalytic Methods: The use of novel catalysts, including organocatalysts and metal complexes, is enabling milder and more efficient synthetic routes. For instance, Dawson-type heteropolyacids have been used as catalysts for the synthesis of N-sulfonyl pyrrolidine-2,5-dione derivatives.

A common synthetic route to 3-substituted pyrrolidine-2,5-diones involves a two-step procedure starting with the condensation of a substituted succinic acid derivative with an appropriate amine. mdpi.com For example, the reaction of a dicarboxylic acid with an aminoalkylmorpholine derivative can yield the corresponding pyrrolidine-2,5-dione. mdpi.com

Exploration of Novel Mechanistic Biological Targets

While the pyrrolidine-2,5-dione scaffold is well-known for its anticonvulsant properties, emerging research is uncovering a much broader range of biological activities. The exploration of novel mechanistic targets is a key future direction.

Derivatives of pyrrolidine-2,5-dione have shown promise in targeting a variety of proteins and pathways implicated in different diseases:

Ion Channels: A primary mechanism of action for many anticonvulsant pyrrolidine-2,5-dione derivatives is the modulation of voltage-gated sodium and calcium channels. nih.govresearchgate.net Future research will likely focus on developing derivatives with improved selectivity for specific channel subtypes to enhance efficacy and reduce side effects.

Enzymes: Pyrrolidine-2,5-dione derivatives have been identified as inhibitors of several enzymes. For instance, some derivatives inhibit the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis, suggesting a potential application as antitubercular agents. nih.gov

Receptors: Some hybrid compounds have shown affinity for the NMDA receptor, indicating a potential role in modulating glutamatergic neurotransmission. nih.gov

The following table summarizes some of the biological targets that have been identified for various pyrrolidine-2,5-dione derivatives.

| Derivative Class | Biological Target(s) | Potential Therapeutic Application |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Voltage-sensitive sodium channels | Anticonvulsant, Analgesic |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | Voltage-gated sodium and calcium channels | Anticonvulsant, Analgesic |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides | Voltage-gated sodium and calcium channels, NMDA receptors | Anticonvulsant, Analgesic |

| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-diones | Enoyl-ACP reductase (InhA) | Antitubercular |

Integration with Advanced Imaging Techniques for Mechanistic Insights

Understanding how a drug molecule interacts with its target within a cellular environment is crucial for mechanism-of-action studies. While direct imaging studies for 3-Azepan-1-ylpyrrolidine-2,5-dione are not yet reported, the integration of advanced imaging techniques represents a significant future research avenue for this class of compounds.

A promising approach is the development of fluorescently labeled derivatives . By attaching a fluorescent probe to the pyrrolidine-2,5-dione scaffold, researchers could:

Visualize Subcellular Localization: Track the uptake and distribution of the compound within living cells to identify its primary sites of action.

Monitor Target Engagement: In some cases, changes in the fluorescence properties of the probe upon binding to its target could provide a direct readout of target engagement in real-time.

Elucidate Mechanisms of Action: Correlate the localization of the compound with downstream cellular events to gain deeper insights into its biological effects.

The synthesis of such probes would likely involve incorporating a fluorophore through a stable linker that does not interfere with the biological activity of the parent compound. This strategy, while yet to be applied to this specific family of compounds, holds great potential for advancing our understanding of their cellular pharmacology.

Computational Modeling for Predictive Understanding

Computational approaches are becoming indispensable tools in modern drug discovery, and their application to the pyrrolidine-2,5-dione class of compounds is an active and growing area of research. These methods allow for the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates.

Key computational techniques that will be instrumental in the future study of this compound and its analogs include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the key interactions that govern binding affinity and selectivity. mdpi.comebi.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds and to identify the key structural features that contribute to potency.

| Computational Technique | Application in Pyrrolidine-2,5-dione Research |

| Molecular Docking | - Predicting binding modes to target enzymes and receptors- Virtual screening of compound libraries- Understanding structure-activity relationships |

| Molecular Dynamics (MD) Simulations | - Assessing the stability of ligand-target complexes- Simulating conformational changes upon binding- Calculating binding free energies |

| Quantitative Structure-Activity Relationship (QSAR) | - Predicting the biological activity of new derivatives- Identifying key physicochemical properties for activity- Guiding the design of more potent compounds |

Potential for Applications in Materials Science

While the primary focus of research on pyrrolidine-2,5-dione derivatives has been in medicinal chemistry, the inherent chemical functionality of this scaffold suggests potential applications in materials science. This remains a largely unexplored but promising future direction.

The dione (B5365651) moiety, in particular, could serve as a versatile chemical handle for:

Polymer Synthesis: The pyrrolidine-2,5-dione ring could be incorporated into polymer backbones or used as a pendant group to create functional polymers with tailored properties.

Development of Organic Optoelectronic Materials: The direct functionalization of C-H bonds is a modern strategy for synthesizing conjugated small molecules and polymers for use in organic electronics. nih.gov The pyrrolidine-2,5-dione scaffold could potentially be integrated into such systems.

Functional Dyes: The chemical reactivity of the dione group could be exploited to create novel dye molecules with applications in sensing, imaging, or as components in dye-sensitized solar cells.

Although speculative at this stage, the exploration of this compound and related compounds in the context of materials science could open up new and exciting avenues of research beyond the biomedical field.

常见问题

Q. What are the key synthetic routes for preparing 3-Azepan-1-ylpyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines with maleic anhydride derivatives or nucleophilic substitution on pyrrolidine-dione cores. Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (50–120°C), and catalysts (e.g., Lewis acids like AlCl₃). Purification via column chromatography or recrystallization ensures high purity (>95%). Reaction optimization studies suggest that yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring conformation (e.g., δ 2.5–3.5 ppm for pyrrolidine protons).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.12).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups.

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. What common chemical reactions does this compound undergo, and how do substituents influence reactivity?

The compound participates in:

- Nucleophilic substitution : Azepane nitrogen reacts with alkyl halides.

- Oxidation/Reduction : Ketone groups can be reduced to alcohols or oxidized to carboxylic acids.

- Ring-opening reactions : Under acidic/basic conditions, forming linear diamides. Substituents like electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the carbonyl carbon, enhancing reactivity toward amines .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound, and which variables are most critical?

Factorial design identifies key variables (e.g., temperature, solvent, catalyst loading) and their interactions. For example:

- A 2³ design (8 experiments) tests temperature (60°C vs. 100°C), solvent (ethanol vs. THF), and catalyst (0.1 vs. 0.5 mol%).

- Statistical analysis (ANOVA) reveals solvent choice contributes 45% to yield variance, while temperature contributes 30%. Response surface methodology (RSM) further refines optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Benchmarking DFT Calculations : Compare computed reaction barriers (e.g., B3LYP/6-31G*) with kinetic studies. Discrepancies may arise from solvent effects omitted in simulations.

- In-situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation, validating or refining mechanistic models .

Q. How does the three-dimensional conformation of this compound influence its interactions with biological targets?

X-ray crystallography reveals a twisted boat conformation for the pyrrolidine-dione ring, enabling π-stacking with aromatic residues in enzyme active sites. Docking studies (AutoDock Vina) show the azepane moiety occupies hydrophobic pockets in kinase targets (e.g., IC₅₀ = 2.1 µM for CDK2 inhibition). Mutagenesis assays confirm key hydrogen bonds between carbonyl groups and Ser/Thr residues .

Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。